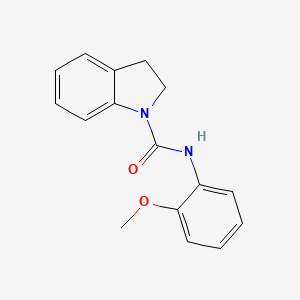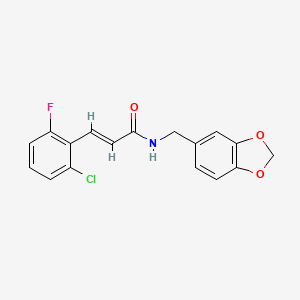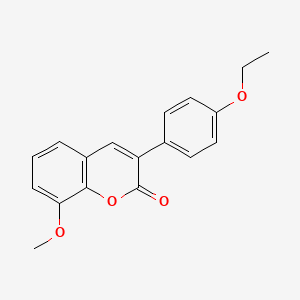
N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMMD-386088, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications. EMMD-386088 belongs to the class of NMDA receptor antagonists, which have been shown to have neuroprotective effects and are being investigated for the treatment of various neurological disorders.
Mecanismo De Acción
N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can prevent the excessive influx of calcium ions into the neurons, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models of neurological disorders. Studies have demonstrated that this compound can improve cognitive function, reduce neuronal damage, and decrease inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist that can be easily synthesized and purified. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential area of investigation is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other neurological disorders such as epilepsy and multiple sclerosis. Finally, the safety and efficacy of this compound in humans need to be further evaluated in clinical trials.
Conclusion
In conclusion, this compound is a novel compound that has significant potential for the treatment of various neurological disorders. Its mechanism of action as a non-competitive antagonist of the NMDA receptor makes it a promising therapeutic agent. However, further research is needed to fully understand its therapeutic potential and safety in humans.
Métodos De Síntesis
N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of 2-ethylphenylamine, 2-methylphenylamine, and methylsulfonyl chloride with glycine. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N~2~-(2-ethylphenyl)-N~1~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that this compound can effectively block the NMDA receptor, which is involved in the pathogenesis of these disorders.
Propiedades
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-10-6-8-12-17(15)20(24(3,22)23)13-18(21)19-16-11-7-5-9-14(16)2/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHYBHLXBMWYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5739307.png)


![methyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5739346.png)
![7-[4-(tert-butoxycarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B5739352.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)




![ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate](/img/structure/B5739397.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
